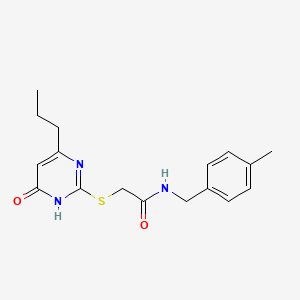

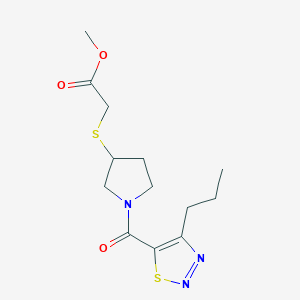

![molecular formula C12H12ClN3O2S B2868841 2-[(4-Chloro-3-methylphenyl)amino]pyridine-3-sulfonamide CAS No. 1340970-32-2](/img/structure/B2868841.png)

2-[(4-Chloro-3-methylphenyl)amino]pyridine-3-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-[(4-Chloro-3-methylphenyl)amino]pyridine-3-sulfonamide” is a chemical compound. It is a derivative of 4-Chloro-3-pyridinesulfonamide . The compound is used as a building block in the synthesis of various chemical compounds .

Synthesis Analysis

The synthesis of “2-[(4-Chloro-3-methylphenyl)amino]pyridine-3-sulfonamide” can be achieved from 4-Chloro-3-pyridinesulfonamide hydrochloride and m-Toluidine . Another method involves the use of acyclic starting materials, benzylidene acetones, and ammonium thiocyanates . The process includes several steps such as ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis

The molecular formula of “2-[(4-Chloro-3-methylphenyl)amino]pyridine-3-sulfonamide” is C12H13N3O2S . The molecular weight is 263.31 .Chemical Reactions Analysis

The compound readily undergoes Suzuki-Miyaura coupling with phenylboronic acid . It is also involved in the protodeboronation of pinacol boronic esters .科学的研究の応用

Urease Inhibition

This compound has been studied for its potential as a urease inhibitor . Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, which can lead to various health issues such as kidney stones and peptic ulcers. The inhibition of urease by derivatives of this compound could offer therapeutic benefits in treating these conditions .

Anti-Urease Activity

Furthering its application in urease inhibition, this compound’s derivatives have shown potent anti-urease activity. This is particularly relevant in the pharmaceutical industry, where the search for new and effective urease inhibitors is ongoing. The derivatives have been evaluated against jack bean urease (JBU) and found to be effective .

Pharmaceutical Chemistry

In pharmaceutical chemistry, the thiourea skeleton, which is structurally similar to 2-[(4-Chloro-3-methylphenyl)amino]pyridine-3-sulfonamide , plays a significant role. It’s involved in the synthesis of compounds with potential medicinal properties, including anti-urease activity .

Computational Chemistry

The compound and its derivatives are also subjects of computational chemistry studies. These studies involve the use of computer simulations to predict the behavior and properties of the compound, which can aid in the design of new drugs and materials .

Synthesis and Characterization

The synthesis and characterization of this compound involve various analytical techniques such as FT-IR, 1H-NMR, and 13C-NMR. These methods are crucial for confirming the structure of the synthesized compounds and for understanding their chemical properties .

Enzyme Inhibitory Activity

The derivatives of this compound have been characterized by their enzyme inhibitory activity. This is an important area of research for the development of new drugs that can inhibit specific enzymes related to diseases .

Biochemical Evaluation

Biochemical evaluation of this compound’s derivatives includes testing their effectiveness against specific biological targets. This is a critical step in drug development to ensure the safety and efficacy of new pharmaceuticals .

Molecular Simulation

Molecular simulation is another application where this compound is relevant. It helps in understanding the molecular interactions and stability of the compound, which is essential for the development of new materials and drugs .

作用機序

Target of Action

Similar compounds have been found to target enzymes likelanosterol 14α-demethylase (CYP51) , which plays a crucial role in the biosynthesis of sterols in fungi and is a target for azole antifungals .

Mode of Action

Compounds with similar structures have been found to inhibit their target enzymes, preventing them from performing their normal function . For instance, inhibition of CYP51 prevents the conversion of lanosterol to ergosterol, disrupting the integrity of the fungal cell membrane .

Biochemical Pathways

If we consider the potential target cyp51, the inhibition of this enzyme would disrupt theergosterol biosynthesis pathway in fungi, leading to the accumulation of toxic sterol intermediates and the disruption of the cell membrane .

Result of Action

If we consider the potential target cyp51, the inhibition of this enzyme would lead to the disruption of the fungal cell membrane, potentially leading to cell death .

特性

IUPAC Name |

2-(4-chloro-3-methylanilino)pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3O2S/c1-8-7-9(4-5-10(8)13)16-12-11(19(14,17)18)3-2-6-15-12/h2-7H,1H3,(H,15,16)(H2,14,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGQFVMLXALIZOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC2=C(C=CC=N2)S(=O)(=O)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Chloro-3-methylphenyl)amino]pyridine-3-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

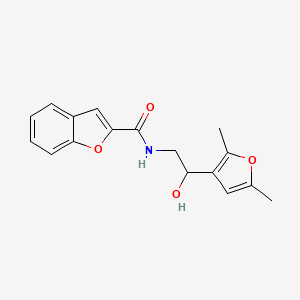

![1-methyl-1H-indole-2,3-dione 3-[N-(2,5-dichlorophenyl)hydrazone]](/img/structure/B2868759.png)

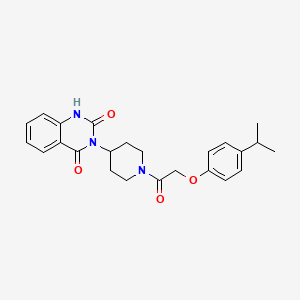

![N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2868760.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2868766.png)

![N-(3,4-dimethoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2868767.png)

![1-({2-[4-(Tert-butyl)phenoxy]-1,3-thiazol-5-yl}methyl)-4-phenylpiperazine](/img/structure/B2868772.png)

![2-Chloro-N-[(3-ethyl-1,2-oxazol-4-yl)methyl]-N-methylacetamide](/img/structure/B2868774.png)

![2-[5-(1-Methylpyrazol-4-yl)-1,1-dioxo-1,2,5-thiadiazolidin-2-yl]acetic acid](/img/structure/B2868776.png)